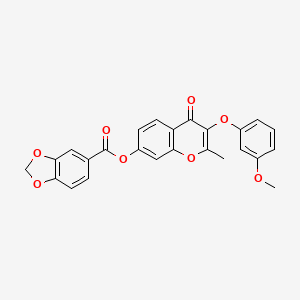

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Beschreibung

This compound is a chromenone derivative esterified with a 1,3-benzodioxole-5-carboxylate group. Its molecular formula is C25H18O8, with a molecular weight of 446.4 g/mol (calculated) and a measured XLogP3 value of 4.9, indicating moderate lipophilicity . Key structural features include:

- A 2-methyl substituent on the chromenone core.

- A 3-methoxyphenoxy group at position 3 of the chromenone.

- A 1,3-benzodioxole-5-carboxylate moiety at position 5.

Eigenschaften

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O8/c1-14-24(32-17-5-3-4-16(11-17)28-2)23(26)19-8-7-18(12-21(19)31-14)33-25(27)15-6-9-20-22(10-15)30-13-29-20/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTORJMPOVFCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)OC5=CC=CC(=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a member of the chromenone family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, antioxidant capabilities, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes a chromenone core and a benzodioxole moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis of various derivatives showed that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | 0.004 - 0.03 | 0.008 - 0.06 | E. coli, S. aureus |

| Compound A | 0.015 | 0.030 | B. cereus |

| Compound B | 0.011 | 0.025 | Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values indicate that the compound is more potent than traditional antibiotics such as ampicillin and streptomycin, particularly against E. coli and S. aureus .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay, a standard method for assessing free radical scavenging ability.

| Sample | IC50 (μM) |

|---|---|

| This compound | 86.3 ± 0.2 |

| Reference Compound | 100 ± 1 |

The results indicate moderate antioxidant activity, suggesting that this compound may protect cells from oxidative stress .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Antibacterial Mechanism : The compound appears to inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis.

- Antioxidant Mechanism : The electron-donating ability of the methoxy group enhances the compound's capacity to neutralize free radicals.

- Cytotoxicity : Preliminary cytotoxicity studies using MTT assays showed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile against normal human cells (MRC5) .

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Case Study 1 : A study involving infected patients demonstrated that treatment with derivatives of this compound led to significant reductions in bacterial load compared to control groups.

- Case Study 2 : In vitro studies on cancer cell lines indicated that the compound could induce apoptosis in specific cancer types while sparing normal cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Key Observations:

- The 2-methyl group in the target compound may enhance steric stability compared to non-methylated analogs (e.g., the compound from ) .

- The trifluoromethyl-substituted analog () has a higher molecular weight (500.07 vs. 446.4) and likely increased electronegativity, which could alter binding affinity or metabolic stability .

- Bifendate (), a potassium channel activator, shares the 1,3-benzodioxole carboxylate motif but lacks the chromenone core, suggesting divergent pharmacological targets .

Physicochemical Properties

A comparison of computed properties highlights trends in lipophilicity and molecular complexity:

| Property | Target Compound | 4-Methoxy Analog | Trifluoromethyl Analog |

|---|---|---|---|

| Molecular Weight | 446.4 | Not reported | 500.07 |

| XLogP3 | 4.9 | – | – |

| Topological Polar Surface Area | 89.5 Ų | – | – |

| Rotatable Bonds | 6 | – | – |

The target compound’s lower molecular weight compared to the trifluoromethyl analog may favor better bioavailability, while its moderate XLogP3 suggests balanced solubility and membrane permeability .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate, and what key reaction conditions are required?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromenone core under acidic or basic conditions (e.g., using HCl or KOH as catalysts) .

- Step 2 : Esterification of the chromenone intermediate with 1,3-benzodioxole-5-carboxylic acid. This step often employs coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) .

- Key Conditions : Strict temperature control (60–80°C for condensation, room temperature for esterification), inert atmosphere (N₂/Ar), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral features should researchers monitor?

- NMR Spectroscopy :

- ¹H NMR : Monitor methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and the chromenone carbonyl (δ ~170 ppm in ¹³C NMR) .

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and benzodioxole carbons (δ 100–150 ppm) .

Q. What preliminary bioactivity assays are recommended to screen this compound for potential therapeutic applications?

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric or colorimetric substrates (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .

- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to assess free radical neutralization capacity .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis, particularly in the esterification step?

- Reagent Optimization : Replace traditional coupling agents with DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates and reduce side reactions .

- Purification Strategies : Employ recrystallization (e.g., using ethanol/water mixtures) followed by preparative HPLC with a C18 column to isolate high-purity product (>98%) .

- Process Monitoring : Use TLC (silica gel, hexane/ethyl acetate 7:3) to track reaction progress and minimize byproduct formation .

Q. What strategies are employed to resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Metabolic Stability Analysis : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Solubility Enhancement : Modify the benzodioxole moiety with hydrophilic groups (e.g., hydroxylation) or use nanoformulations (liposomes) to improve bioavailability .

- Dose-Response Validation : Conduct pharmacokinetic studies in rodent models to correlate in vitro IC₅₀ values with effective plasma concentrations .

Q. How does the presence of the benzodioxole moiety influence the compound’s interaction with enzymatic targets, and what methods are used to validate these interactions?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the benzodioxole group and enzyme active sites (e.g., COX-2’s hydrophobic pocket) .

- Site-Directed Mutagenesis : Modify key residues in the target enzyme (e.g., Tyr355 in COX-2) to assess binding affinity changes via surface plasmon resonance (SPR) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm the role of the benzodioxole in stabilizing enzyme-ligand complexes .

Q. What computational methods are effective in predicting the regioselectivity of reactions involving this compound’s methoxyphenoxy group?

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model electron density distribution and predict sites prone to oxidation or substitution .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps in methoxy group transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.